molecular formula C25H20N2O7S B2866526 N-(3-acetyl-2-methylbenzofuran-5-yl)-4-nitro-N-tosylbenzamide CAS No. 397281-26-4

N-(3-acetyl-2-methylbenzofuran-5-yl)-4-nitro-N-tosylbenzamide

Cat. No.: B2866526
CAS No.: 397281-26-4
M. Wt: 492.5
InChI Key: JEQIQQXMURLFSX-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methylbenzofuran-5-yl)-4-nitro-N-tosylbenzamide is a synthetic benzofuran derivative characterized by a benzofuran core substituted with a 3-acetyl-2-methyl group, a 4-nitrobenzamide moiety, and a tosyl (p-toluenesulfonyl) group. The compound’s nitro group and tosyl substituent enhance its electrophilicity and stability, making it a candidate for further pharmacological evaluation.

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methylphenyl)sulfonyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O7S/c1-15-4-11-21(12-5-15)35(32,33)26(25(29)18-6-8-19(9-7-18)27(30)31)20-10-13-23-22(14-20)24(16(2)28)17(3)34-23/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQIQQXMURLFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetyl-2-methylbenzofuran-5-yl)-4-nitro-N-tosylbenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

  • Molecular Formula : C23H25N3O5S
  • Molar Mass : 427.51 g/mol
  • CAS Number : 518321-14-7
  • Density : 1.253 g/cm³ (predicted)
  • Boiling Point : 580.9 °C (predicted)
  • pKa : -17.86 (predicted)

Synthesis

The synthesis of this compound typically involves the reaction of 3-acetyl-2-methylbenzofuran with a tosyl derivative under controlled conditions. The process may include multiple steps such as acylation and sulfonation, which are crucial for obtaining the desired compound with high purity.

Antioxidant and Anti-inflammatory Properties

Research indicates that benzofuran derivatives exhibit notable antioxidant and anti-inflammatory activities. For instance, compounds similar to this compound have been shown to scavenge free radicals effectively and inhibit pro-inflammatory cytokines, which are pivotal in various inflammatory diseases .

Cholinesterase Inhibition

Benzofuran derivatives have been investigated for their potential as cholinesterase inhibitors, which are essential in treating neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase (AChE) can lead to increased levels of acetylcholine, thereby enhancing cholinergic transmission in the brain . Preliminary studies suggest that compounds related to this compound may exhibit similar activities, although specific IC50 values for this compound are not yet available.

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have been documented in various studies. These compounds demonstrate activity against a range of bacteria and fungi, suggesting their potential use in developing new antimicrobial agents .

Study 1: Neuroprotective Effects

In a study evaluating the neuroprotective effects of benzofuran derivatives, researchers found that certain compounds significantly reduced oxidative stress markers in neuronal cell lines. The study highlighted the potential of these compounds in mitigating neurodegeneration associated with Alzheimer's disease .

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of benzofuran derivatives, where it was demonstrated that these compounds effectively inhibited the expression of matrix metalloproteinases (MMPs) involved in cartilage degradation during osteoarthritis. The results indicated a concentration-dependent inhibition of MMPs, suggesting therapeutic applications in joint diseases .

Data Summary

Biological Activity Observations Reference
AntioxidantEffective radical scavenging
Cholinesterase InhibitionPotential AChE inhibition (IC50 values pending)
AntimicrobialActivity against various pathogens
Anti-inflammatoryInhibits MMP expression in osteoarthritis

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided focuses on five structurally distinct compounds (51–55) synthesized via sulfamoyl-benzamide pathways. While these compounds differ from N-(3-acetyl-2-methylbenzofuran-5-yl)-4-nitro-N-tosylbenzamide in core structure and substituents, a comparative analysis can be drawn based on synthetic methods, substituent effects, and physicochemical properties.

Structural Differences

  • Core Heterocycle : The target compound contains a benzofuran core, whereas compounds 51–55 feature a benzene ring fused with a triazine moiety and a sulfamoyl group.
  • Substituents :
    • The nitro group in the target compound contrasts with the chloro, benzylthio, and aryl-triazine groups in compounds 51–53.
    • The tosyl group (p-toluenesulfonyl) in the target compound differs from the 4-methylphenyl and aryl substituents in the evidence compounds .

Physicochemical Properties

Property Target Compound Compound 51 Compound 52 Compound 53
Melting Point (°C) Not reported 266–268 277–279 255–258
Key Functional Groups Nitro, Tosyl Fluorophenyl Trifluoromethyl Methoxyphenyl
Spectral Data Not available IR, NMR, $^{13}$C IR, NMR, $^{13}$C IR, NMR, $^{13}$C

The absence of spectral or melting point data for the target compound limits direct comparisons. However, the nitro group in the target compound may confer higher polarity compared to the chloro and trifluoromethyl groups in compounds 51–52 .

Stability and Reactivity

  • The tosyl group in the target compound likely improves hydrolytic stability compared to the sulfamoyl group in compounds 51–54.

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